(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Overview
Description
®-tert-butyl 2-ethylpyrrolidine-1-carboxylate is an organic compound with the IUPAC name of tert-butyl ®-2-ethylpyrrolidine-1-carboxylate. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (2S)-2-((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate with a Grignard reagent or organolithium reagent. For example, a mixture of copper(I) iodide and diethyl ether is added dropwise to a solution of methyllithium in diethyl ether at low temperatures (0-5°C). This is followed by the addition of tert-butyl (2S)-2-((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate in dichloromethane, and the reaction is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-ethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
®-tert-butyl 2-ethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2S)-2-ethylpyrrolidine-1-carboxylate: The enantiomer of ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate, with similar chemical properties but different biological activity.
tert-butyl 2-methylpyrrolidine-1-carboxylate: A structurally similar compound with a methyl group instead of an ethyl group.
tert-butyl 2-phenylpyrrolidine-1-carboxylate: A compound with a phenyl group instead of an ethyl group
Uniqueness
®-tert-butyl 2-ethylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This makes it valuable in the synthesis of chiral drugs and other applications where stereochemistry is crucial .
Properties
IUPAC Name |
tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIUFHZDRAHKC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730931 | |
Record name | tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876617-06-0 | |
Record name | tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.